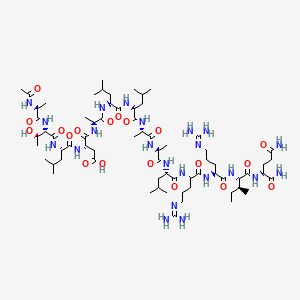

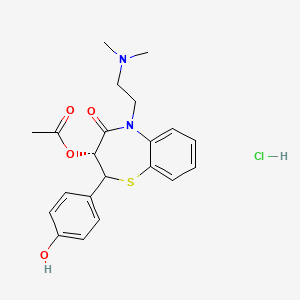

AC-Ala-thr-leu-asp-ala-leu-leu-ala-ala-leu-arg-arg-ile-gln-NH2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Peptides are short chains of amino acids linked by peptide bonds. They are distinguished from proteins on the basis of size, typically containing fewer than 50 monomer units. The peptide you mentioned is a chain of 14 amino acids.

Synthesis Analysis

Peptides are typically synthesized using techniques like solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing chain attached to an insoluble resin.Molecular Structure Analysis

The structure of peptides can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM).Chemical Reactions Analysis

Peptides can undergo various chemical reactions, often facilitated by enzymes. These can include cleavage, cyclization, or modifications of the amino acid side chains.Physical And Chemical Properties Analysis

The physical and chemical properties of peptides can be influenced by factors such as their length, amino acid composition, and structure. Techniques such as mass spectrometry can be used to determine the molecular weight of the peptide, while its solubility can be influenced by the polarity of its amino acids.科学研究应用

-

Scientific Field: Biochemistry

- Application : The sequence is similar to a part of the chicken hepatic lectin, a membrane receptor for glycoproteins . This lectin is involved in the clearance of glycoproteins from circulation .

- Method : The complete amino acid sequence of chicken hepatic lectin has been established by analysis of peptides generated by chemical cleavage at methionine or tryptophan residues . Larger BrCN fragments were further digested with trypsin, chymotrypsin, and clostripain .

- Results : The sequence is the first step toward elucidating the role of chicken hepatic lectin as a receptor for selective endocytosis .

-

Scientific Field: Molecular Biology

- Application : A sequence similar to yours, Ac-tLeu-Asp-H, is a highly effective human caspase-3 inhibitor . Caspase-3 plays a pivotal role as an executioner of apoptosis, hydrolyzing several proteins including the nuclear enzyme poly (ADP-ribose)polymerase (PARP) .

- Method : Di- and tri-peptidyl aldehydes were synthesized to overcome the susceptibility to proteolysis, the intrinsic instability, and the scarce membrane permeability of the current inhibitors .

- Results : The most effective caspase-3 inhibitor impairs apoptosis in human DLD-1 colon adenocarcinoma cells .

安全和危害

The safety and hazards associated with a peptide would depend on its specific properties. Some peptides are toxic or allergenic, while others are safe for use in humans. It’s important to handle peptides with care and use appropriate personal protective equipment.

未来方向

The study of peptides is a rapidly advancing field, with many potential applications in areas such as drug development, diagnostics, and synthetic biology. Future research may focus on developing new methods for peptide synthesis, studying the function of novel peptides, or exploring their therapeutic potential.

Please note that this is a general overview and may not apply to all peptides. For specific information about a particular peptide, more detailed study and analysis would be required.

属性

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H124N22O19/c1-17-35(10)52(66(109)82-42(54(71)97)22-23-50(70)94)90-60(103)44(21-19-25-77-69(74)75)83-59(102)43(20-18-24-76-68(72)73)84-63(106)46(27-32(4)5)85-56(99)38(13)79-55(98)37(12)80-61(104)45(26-31(2)3)87-64(107)47(28-33(6)7)86-57(100)39(14)81-62(105)49(30-51(95)96)88-65(108)48(29-34(8)9)89-67(110)53(40(15)92)91-58(101)36(11)78-41(16)93/h31-40,42-49,52-53,92H,17-30H2,1-16H3,(H2,70,94)(H2,71,97)(H,78,93)(H,79,98)(H,80,104)(H,81,105)(H,82,109)(H,83,102)(H,84,106)(H,85,99)(H,86,100)(H,87,107)(H,88,108)(H,89,110)(H,90,103)(H,91,101)(H,95,96)(H4,72,73,76)(H4,74,75,77)/t35-,36-,37-,38-,39-,40+,42-,43-,44-,45-,46-,47-,48-,49-,52-,53-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUALDXYFESKMAR-SMVIZIMZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H124N22O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1565.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AC-Ala-thr-leu-asp-ala-leu-leu-ala-ala-leu-arg-arg-ile-gln-NH2 | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B599622.png)

![3-(4-Bromophenyl)-1H-[1,2,4]triazole](/img/structure/B599631.png)

![1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate](/img/structure/B599632.png)